molecular formula C4H10ClGa B1627512 Diethylgallium chloride CAS No. 30914-08-0

Diethylgallium chloride

Cat. No.: B1627512
CAS No.: 30914-08-0
M. Wt: 163.3 g/mol
InChI Key: NVPKNAWBPMTMLA-UHFFFAOYSA-M
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Description

Diethylgallium chloride (DEGaCl) is a chemical compound that is widely used in the field of chemistry and material science. It is a colorless liquid that has a molecular formula of C8H18ClGaO2. DEGaCl is a source of gallium and is used in the production of semiconductors, LEDs, and solar cells.

Scientific Research Applications

Electronic Device Fabrication

Diethylgallium chloride (DEGaCl) has significant applications in the fabrication of electronic devices. It's used in metalorganic vapor phase epitaxy, a process crucial for creating high-quality interfaces in semiconductor devices. DEGaCl is noted for producing interfaces with minimal interface charge and low contact resistivity, essential for efficient electronic devices (Tischler et al., 1989). Additionally, it's involved in atomic layer epitaxy of GaAs, contributing to self-limiting Ga deposition—a prerequisite for precise semiconductor layering (Yu, 1993).

Material Properties and Vapor Pressure

Research on DEGaCl extends to its physical properties, like vapor pressure, which is critical for processes like chemical vapor deposition. Studies have determined the vapor pressure of DEGaCl across various temperatures, providing essential data for its application in semiconductor manufacturing (Buchan et al., 1991).

Adsorption Dynamics

Understanding the adsorption dynamics of DEGaCl on semiconductor surfaces is vital for optimizing deposition processes. Studies have shown that DEGaCl adsorbs molecularly on GaAs surfaces, an insight crucial for refining chemical vapor deposition techniques (Souda & Yu, 1993).

Application in Optoelectronics

DEGaCl has been explored for its potential in optoelectronic applications. For example, it's used in the epitaxial growth of GaAs in hot-wall systems, impacting the development of materials for light-emitting diodes and other optoelectronic devices (Buchan et al., 1991). Also, its use in selective epitaxy significantly influences the production of semiconductors with precise material properties (Kuech et al., 1989).

Mechanism of Action

Target of Action

Diethylgallium chloride (DEGaCl) is primarily used as a gallium source in the growth of Gallium Nitride (GaN) through a process known as Metal Organic Vapor Phase Epitaxy (MOVPE) . GaN is a semiconductor material that has been extensively investigated due to its potential applications in short wavelength optoelectronics and high temperature, high power, high frequency electronics .

Mode of Action

DEGaCl interacts with its target (GaN) through a β-elimination reaction in the gas phase, allowing the in situ formation of GaCl at relatively low gas phase temperatures . This reaction can be represented as follows:

(C2H5)2GaCl→GaCl+2C2H4+H2(C_2H_5)_2GaCl \rightarrow GaCl + 2C_2H_4 + H_2 (C2​H5​)2​GaCl→GaCl+2C2​H4​+H2​

Biochemical Pathways

The biochemical pathway involved in the action of DEGaCl is the MOVPE process. In this process, DEGaCl and ammonia are used as precursors. The growth rate and efficiency of the DEGaCl-based growth decrease with increasing temperature when compared to trimethyl gallium (TMG)-based growth under similar conditions .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of DEGaCl, we can discuss its behavior in the MOVPE process. The efficiency of DEGaCl-based growth decreases with increasing temperature, which suggests that temperature plays a crucial role in the bioavailability of DEGaCl in the MOVPE process .

Result of Action

The result of DEGaCl’s action is the growth of GaN layers. For the DEGaCl-based growth, the x-ray rocking curve line width, using the (0002) reflection, is as low as 300 arcsec on a 2.5-micron thick film. A RMS surface roughness of 0.5nm is measured over a 10x10 micron area .

Action Environment

The action of DEGaCl is influenced by environmental factors such as temperature. As the temperature increases, the growth rate and efficiency of the DEGaCl-based growth decrease . This suggests that controlling the temperature is crucial for optimizing the efficacy and stability of DEGaCl in the MOVPE process.

Biochemical Analysis

Biochemical Properties

Diethylgallium chloride plays a significant role in biochemical reactions, particularly in the synthesis of gallium nitride. It interacts with ammonia (NH₃) to form GaN, a process that is crucial for the development of various electronic devices . The interaction between this compound and ammonia involves the decomposition of this compound to gallium chloride (GaCl) through a β-elimination reaction, which then reacts with ammonia to form GaN .

Cellular Effects

The effects of this compound on cellular processes are not extensively documented. It is known that gallium compounds can influence cellular functions. Gallium can mimic iron and disrupt cellular iron metabolism, which can affect various cellular processes, including DNA synthesis and cell division . This compound, being a gallium compound, may exhibit similar effects, although specific studies on its cellular impact are limited.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of gallium nitride. The compound decomposes to form gallium chloride, which then reacts with ammonia to produce GaN. This process involves the formation of intermediate compounds and the release of ethylene and hydrogen . The molecular interactions primarily involve the binding of gallium to nitrogen, forming a stable GaN structure.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to decompose at relatively low gas phase temperatures, which can affect the efficiency of GaN growth . Over time, the stability of this compound can influence the quality and properties of the resulting GaN layers, with potential long-term effects on the material’s performance in electronic devices .

Dosage Effects in Animal Models

There is limited information on the dosage effects of this compound in animal models. Studies on other gallium compounds suggest that high doses can lead to toxicity, affecting various organs and systems . It is crucial to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in the metabolic pathway of gallium nitride synthesis. The compound undergoes a β-elimination reaction to form gallium chloride, which then reacts with ammonia to produce GaN . This pathway is essential for the efficient production of high-quality GaN layers used in electronic devices.

Transport and Distribution

As a gallium compound, it is likely to interact with various transporters and binding proteins that facilitate its movement within the cellular environment . The distribution of this compound can influence its localization and accumulation, affecting its overall biochemical activity.

Subcellular Localization

The subcellular localization of this compound is not extensively studied. It is expected to localize in areas where gallium nitride synthesis occurs, such as in the vicinity of the cell membrane or within specific organelles involved in material synthesis . The localization of this compound can impact its activity and function, influencing the efficiency of GaN production.

Properties

IUPAC Name

chloro(diethyl)gallane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H5.ClH.Ga/c2*1-2;;/h2*1H2,2H3;1H;/q;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPKNAWBPMTMLA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Ga](CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClGa
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315248
Record name Chlorodiethylgallium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30914-08-0
Record name Chlorodiethylgallium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30914-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorodiethylgallium
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethylgallium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Diethylgallium chloride interact with GaAs surfaces during atomic layer epitaxy (ALE)?

A: this compound (DEGaCl) plays a crucial role in the ALE of GaAs. [, ] Upon reaching the GaAs(100) surface, DEGaCl deposits GaCl. The residence time of DEGaCl on the surface decreases as the Ga coverage increases. [] This stoichiometry-dependent phenomenon suggests a self-limiting mechanism, essential for controlled layer-by-layer growth in ALE. []

Q2: What are the advantages of using DEGaCl in metalorganic vapor phase epitaxy (MOVPE) compared to traditional precursors like trimethylgallium (TMGa)?

A: DEGaCl offers distinct advantages over TMGa in MOVPE. Studies show that regrown interfaces using DEGaCl exhibit superior electrical characteristics with negligible interface charge. [] Secondary-ion mass spectroscopy reveals no significant impurity accumulation at the regrown interface with DEGaCl, unlike TMGa-based chemistry. [] This highlights the potential of DEGaCl for achieving high-quality regrown interfaces in semiconductor devices.

Q3: How does DEGaCl contribute to selective epitaxy in MOVPE?

A: DEGaCl enables selective epitaxy of GaAs in MOVPE. [] Under typical growth conditions (600-800 °C, 0.1 atm), GaAs deposition is inhibited on masking materials like SiO2, Si3N4, and SiONx. [] This selectivity stems from the reduced adsorption of the growth precursor, likely GaCl, on the mask compared to exposed GaAs. [] This characteristic makes DEGaCl a valuable precursor for controlled growth in specific areas.

Q4: What is the vapor pressure behavior of DEGaCl, and how does it compare to similar compounds?

A: The vapor pressure of DEGaCl has been meticulously measured and can be described by the equation: log (P DEGaCl /Torr) = 8.943 - 3080 (K/T). [] This data, measured using a capacitance manometer, provides crucial information for controlling DEGaCl delivery in vapor deposition techniques. The vapor pressure of DEGaCl is slightly higher than that of diethylaluminum chloride (DEAlCl) across a similar temperature range. []

Q5: Are there specific applications where DEGaCl proves particularly beneficial in epitaxial growth techniques?

A: DEGaCl demonstrates significant advantages in epitaxial lateral overgrowth (ELO) of GaN. [] By employing DEGaCl in both hydride vapor phase epitaxy (HVPE) and MOVPE, researchers achieved high-quality, coalesced, flat-top ELO GaN structures. [] The growth conditions, specifically temperature and V/III ratio, significantly influence the lateral and vertical growth rates, allowing for precise control over the morphology of the overgrown GaN prisms. []

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